molecular formula C9H10FNO2 B1592227 Ethyl 3-amino-4-fluorobenzoate CAS No. 455-75-4

Ethyl 3-amino-4-fluorobenzoate

Cat. No.: B1592227
CAS No.: 455-75-4
M. Wt: 183.18 g/mol
InChI Key: XRJOTWKQZHOXTM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and fluorine groups are substituted at the 3 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4-fluorobenzoate typically involves the reduction of ethyl 4-fluoro-3-nitrobenzoate. A common method includes the following steps:

    Starting Material: Ethyl 4-fluoro-3-nitrobenzoate.

    Reduction: The nitro group is reduced to an amino group using iron powder in the presence of acetic acid and ethyl acetate. The reaction is carried out at 80°C for approximately 40 minutes.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reduction: Using larger reactors and optimized conditions to ensure efficient reduction of the nitro group.

    Purification: Employing industrial filtration and crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Acylation: The amino group can be acylated to form amides.

    Oxidation and Reduction: The compound can undergo further oxidation or reduction depending on the desired derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Substitution Products: Depending on the substituent introduced.

    Amides: From acylation reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 3-amino-4-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Used as a building block for more complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in drug design and development.

Comparison with Similar Compounds

Ethyl 3-amino-4-fluorobenzoate can be compared with other similar compounds such as:

  • Ethyl 3-amino-4-chlorobenzoate
  • Ethyl 3-amino-4-bromobenzoate
  • Ethyl 3-amino-4-methylbenzoate

Uniqueness:

  • Fluorine Substitution: The presence of the fluorine atom at the 4-position imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs.
  • Reactivity: The fluorine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications.

Properties

IUPAC Name

ethyl 3-amino-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJOTWKQZHOXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593524
Record name Ethyl 3-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-75-4
Record name Ethyl 3-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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